

# The 2-Phenylthiazole Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship

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## Compound of Interest

Compound Name: *Ethyl 2-phenylthiazole-5-carboxylate*

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The 2-phenylthiazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This in-depth technical guide explores the structure-activity relationships (SAR) of 2-phenylthiazole compounds, focusing on their anticancer and antifungal properties. This document provides a detailed overview of key synthetic strategies, quantitative biological data, comprehensive experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

## Core Synthetic Methodologies

The synthesis of 2-phenylthiazole derivatives is primarily achieved through two robust and versatile methods: the Hantzsch thiazole synthesis and Suzuki cross-coupling reactions.

**Hantzsch Thiazole Synthesis:** This classical method involves the cyclocondensation of a thioamide (e.g., thiobenzamide) with an  $\alpha$ -haloketone. The simplicity of this reaction and the commercial availability of a wide range of starting materials allow for the generation of diverse libraries of 2-phenylthiazole analogs.<sup>[1]</sup>

Suzuki Cross-Coupling Reaction: For more complex derivatives, the Suzuki cross-coupling reaction is a powerful tool for forming the C-C bond between a pre-formed thiazole ring (typically a 2-halothiazole) and a phenylboronic acid derivative.[1] This palladium-catalyzed reaction offers excellent functional group tolerance and allows for the introduction of a wide variety of substituents on the phenyl ring.

## Anticancer Activity of 2-Phenylthiazole Derivatives

Substituted 2-phenylthiazole-4-carboxamides have emerged as a promising class of anticancer agents.[2] Their mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR signaling pathways.[3]

## Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro cytotoxic activity (IC<sub>50</sub> values) of a series of 2-phenylthiazole-4-carboxamide derivatives against various human cancer cell lines.

Compound ID	R (Substitution on phenylacetamido group)	T47D (Breast Cancer) IC50 (µg/mL)	Caco-2 (Colorectal Cancer) IC50 (µg/mL)	HT-29 (Colon Cancer) IC50 (µg/mL)
3a	H	> 50	> 50	> 50
3b	2-OCH <sub>3</sub>	15.3	25.1	12.5
3c	3-OCH <sub>3</sub>	20.4	33.8	18.9
3d	4-OCH <sub>3</sub>	22.1	14.7	20.3
3e	2-F	18.5	21.3	15.1
3f	3-F	< 10	< 10	< 10
3g	4-F	12.8	15.6	11.2
3h	2-Cl	16.2	19.8	13.4
3i	3-Cl	11.5	14.2	10.8
3j	4-Cl	14.8	17.5	12.1
3k	2-NO <sub>2</sub>	> 50	> 50	> 50
3l	3-NO <sub>2</sub>	28.4	35.1	26.7
3m	4-NO <sub>2</sub>	30.1	40.2	29.5

Data extracted from Aliabadi et al., Eur J Med Chem, 2010.[2]

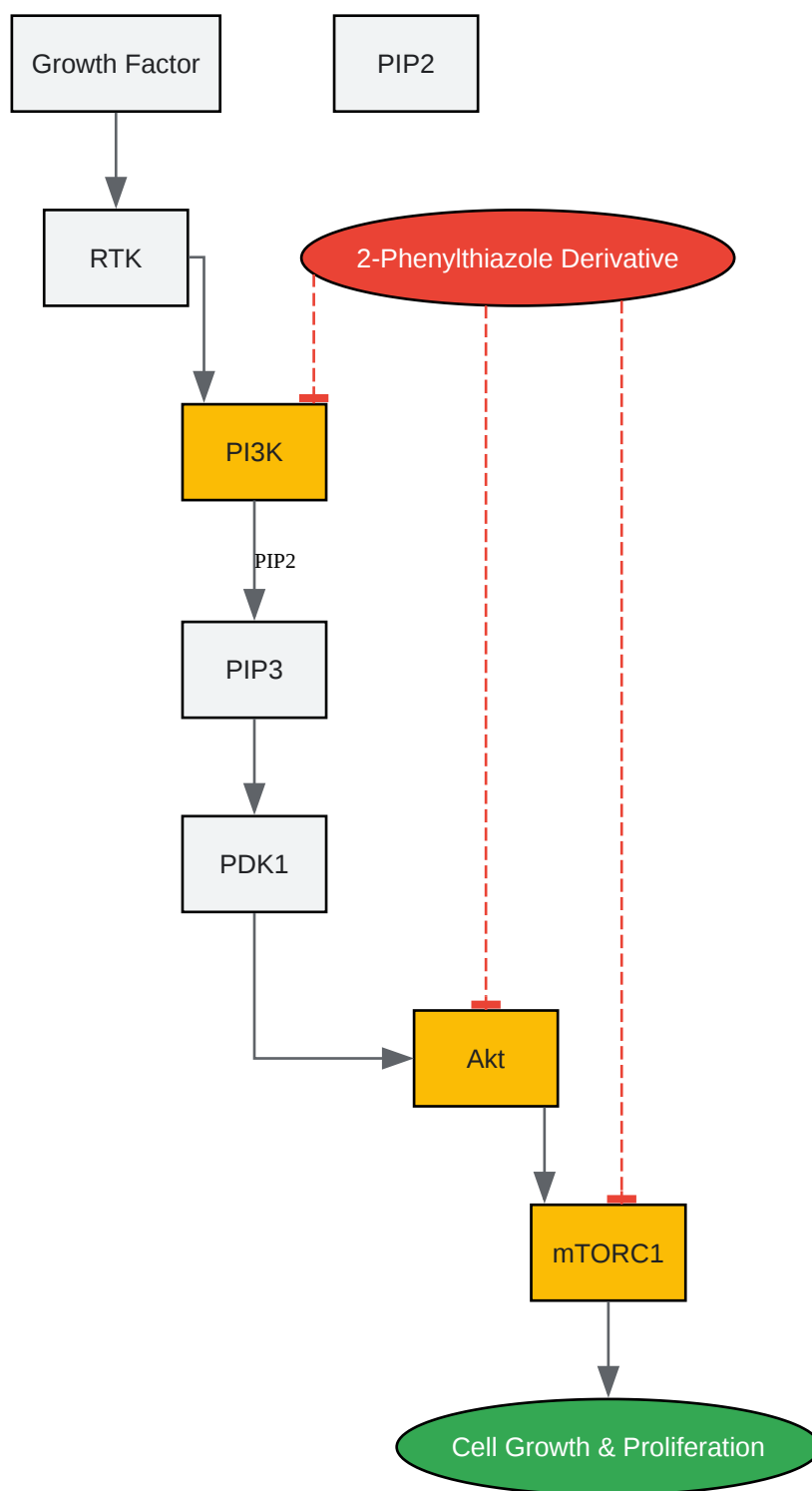
#### SAR Summary:

- Effect of Methoxy Substitution: A methoxy group at the 4-position of the phenylacetamido moiety led to improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines.[2]
- Effect of Fluoro Substitution: A 3-fluoro analog demonstrated good cytotoxic activity against all tested cell lines, with IC50 values less than 10 µg/mL.[2]

- Effect of Chloro Substitution: Chloro-substitution, particularly at the 3-position, resulted in potent cytotoxic activity.
- Effect of Nitro Substitution: Nitro-substituted compounds generally showed weaker activity.

## Signaling Pathway Visualization

The anticancer activity of 2-phenylthiazole derivatives is often attributed to their ability to inhibit key protein kinases in oncogenic signaling pathways.



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Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2-phenylthiazole derivatives.

## Antifungal Activity of 2-Phenylthiazole Derivatives

2-Phenylthiazole derivatives have also demonstrated significant potential as antifungal agents, primarily by targeting the fungal enzyme lanosterol 14 $\alpha$ -demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]

## Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in  $\mu\text{g/mL}$ ) of a series of 2-phenylthiazole derivatives against various fungal strains.

Compound ID	R1 (at thiazole-4)	R2 (at phenyl-4)	C. albicans MIC	C. tropicalis MIC	C. neoformans MIC
SZ-C14	CH <sub>3</sub>	H	1-16	1-16	1-16
A1	H	H	0.5-8	1-8	0.5-4
B1	H	CH <sub>3</sub>	1-16	2-16	1-8
B9	H	n-pentyl	0.125-1	0.25-2	0.125-1
B10	H	n-hexyl	0.25-2	0.5-4	0.25-2

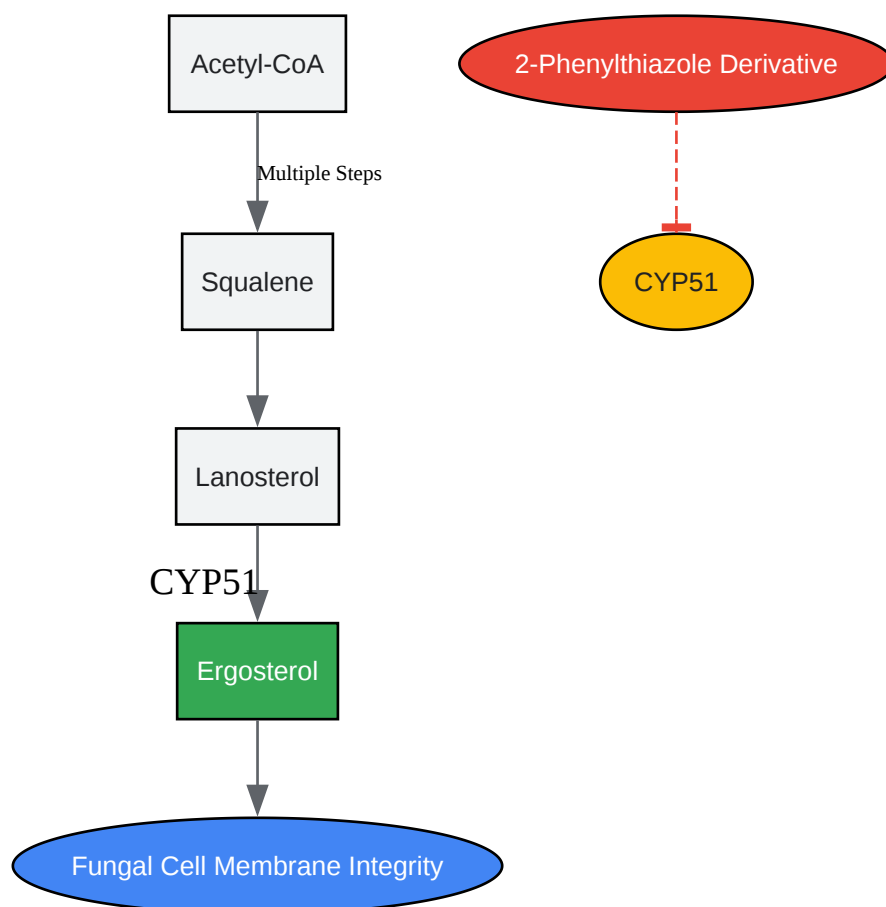
Data extracted from Li et al., RSC Med. Chem., 2025.[4]

SAR Summary:

- Substitution at Thiazole C4-position: Removal of the methyl group at the 4-position of the thiazole ring (compound A1 vs. SZ-C14) generally improves antifungal activity.[4] Larger substituents at this position significantly decrease activity.[4]
- Substitution at Phenyl C4-position: Introducing hydrophobic alkyl chains at the 4-position of the phenyl ring enhances antifungal activity. The activity increases with the elongation of the alkyl chain, with the n-pentyl group (compound B9) showing the strongest activity.[4]

## Signaling Pathway Visualization

The primary mechanism of antifungal action for these compounds is the inhibition of the ergosterol biosynthesis pathway.



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Caption: Fungal ergosterol biosynthesis pathway and inhibition of CYP51.

## Experimental Protocols

### General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.



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Caption: General workflow for synthesis and evaluation of 2-phenylthiazole derivatives.

## In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.<sup>[6][7]</sup>

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- **Compound Treatment:** Treat the cells with various concentrations of the 2-phenylthiazole compounds and incubate for 48-72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **IC<sub>50</sub> Calculation:** The IC<sub>50</sub> value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

## In Vitro Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.<sup>[4]</sup>

- **Compound Preparation:** Prepare serial dilutions of the 2-phenylthiazole compounds in RPMI-1640 medium.
- **Inoculum Preparation:** Prepare a standardized fungal inoculum (0.5-2.5 x 10<sup>3</sup> CFU/mL).

- Inoculation: Add the fungal inoculum to the wells of a 96-well microtiter plate containing the serially diluted compounds.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

## Conclusion

The 2-phenylthiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective anticancer and antifungal compounds. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation 2-phenylthiazole-based drugs. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the preclinical promise of these compounds into clinical candidates.

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